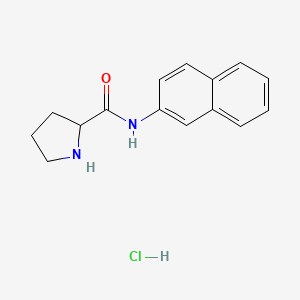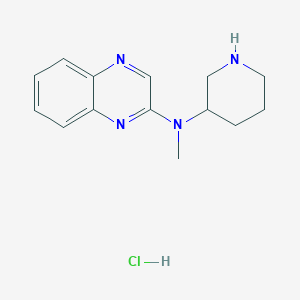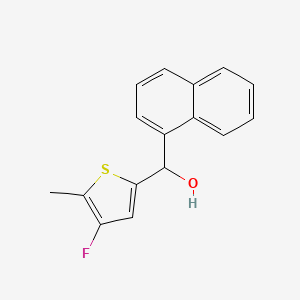
4-Chloro-5-iodopyrimidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-iodopyrimidine hydrochloride: is a chemical compound with the molecular formula C4H2ClIN2·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodopyrimidine hydrochloride typically involves the halogenation of pyrimidine derivatives. One common method is the chlorination of 5-iodopyrimidine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
化学反应分析
Types of Reactions: 4-Chloro-5-iodopyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or lithium diisopropylamide in solvents such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the substituent introduced.
Oxidation Products: Oxidized derivatives of pyrimidine.
Reduction Products: Reduced derivatives of pyrimidine.
Coupling Products: Biaryl compounds formed through coupling reactions.
科学研究应用
Chemistry: 4-Chloro-5-iodopyrimidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It can serve as a building block for the synthesis of nucleoside analogs and other bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of antiviral, anticancer, and antimicrobial agents. Its unique structure allows for the modification of its chemical properties to enhance biological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
作用机制
The mechanism of action of 4-Chloro-5-iodopyrimidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids. The chlorine and iodine atoms in the compound can form strong interactions with biological targets, leading to the inhibition of key biological processes. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
相似化合物的比较
- 4-Chloro-5-iodo-6-methylpyrimidine
- 6-Chloro-5-iodopyrimidin-4-amine
- 4-Chloro-5-iodo-2,6-dimethylpyrimidine
- 4,6-Dichloro-5-iodopyrimidine
- 2,4-Dichloro-5-iodopyrimidine
Comparison: 4-Chloro-5-iodopyrimidine hydrochloride is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring. This dual halogenation provides distinct reactivity and allows for versatile chemical modifications. Compared to its analogs, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
属性
分子式 |
C4H3Cl2IN2 |
|---|---|
分子量 |
276.89 g/mol |
IUPAC 名称 |
4-chloro-5-iodopyrimidine;hydrochloride |
InChI |
InChI=1S/C4H2ClIN2.ClH/c5-4-3(6)1-7-2-8-4;/h1-2H;1H |
InChI 键 |
ULSNZTTWHRYQGC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC=N1)Cl)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)


![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)

![Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-](/img/structure/B11847104.png)





